molecular formula C10H11BrClN3 B2773080 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1171521-23-5

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B2773080
CAS RN: 1171521-23-5
M. Wt: 288.57
InChI Key: MQIHTKXOORAKDO-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPPH is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the potential of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride as an antileishmanial agent. In vitro studies demonstrated its activity against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Drug Development

Given the limited arsenal of antileishmanial and antimalarial drugs, novel compounds like 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride offer hope for improved treatment options. Researchers explore its safety, efficacy, and mechanisms of action for drug development .

Molecular Docking Studies

Computational approaches, such as molecular docking, provide insights into how compounds interact with target proteins. A study on Lm-PTR1 (a Leishmania enzyme) complexed with Trimethoprim revealed the favorable binding of compound 13, supporting its antileishmanial activity .

Chemical Biology

Researchers investigate the compound’s impact on cellular processes, including its effects on Leishmania and Plasmodium. Understanding its mode of action can guide further drug design and optimization .

Structure-Activity Relationship (SAR) Studies

By synthesizing related pyrazole derivatives and evaluating their biological activities, scientists can establish SAR trends. These insights aid in designing more potent analogs with improved pharmacological profiles .

properties

IUPAC Name

2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIHTKXOORAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

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